molecular formula C13H18N2 B13253166 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile

2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile

Cat. No.: B13253166
M. Wt: 202.30 g/mol
InChI Key: VNUXUXZJMDZIOV-UHFFFAOYSA-N
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Description

2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile (CAS 1248406-65-6) is a high-value chemical building block with the molecular formula C13H18N2 and a molecular weight of 202.30 g/mol . This compound features a phenylacetonitrile scaffold substituted with a (2,2-dimethylpropyl)amino group, a structure that is highly relevant in pharmaceutical research and development. Its specific molecular architecture makes it a versatile intermediate for the synthesis of more complex, biologically active molecules. Researchers value this nitrile derivative for its role in medicinal chemistry, particularly as a precursor in the synthesis of nitrogen-containing heterocycles and targeted therapeutic agents. For instance, closely related structural analogs have been utilized in the development of potent inhibitors, such as novel [1,2,4]triazolo[4,3-a]pyridin-3-one derivatives investigated as p38 mitogen-activated protein kinase (MAPK) inhibitors . These inhibitors represent a promising avenue for the treatment of various inflammatory diseases, autoimmune disorders, and certain cancers . The compound's mechanism of action is inherent to its role as a synthetic intermediate; its nitrile group (-C#N) and aromatic amine functionality are key reactive sites that allow for further chemical transformations, enabling researchers to efficiently construct diverse compound libraries for biological screening . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2-[4-(2,2-dimethylpropylamino)phenyl]acetonitrile

InChI

InChI=1S/C13H18N2/c1-13(2,3)10-15-12-6-4-11(5-7-12)8-9-14/h4-7,15H,8,10H2,1-3H3

InChI Key

VNUXUXZJMDZIOV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CNC1=CC=C(C=C1)CC#N

Origin of Product

United States

Preparation Methods

Nucleophilic Substitution on 4-Aminophenylacetonitrile Derivatives

A common approach to synthesize 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile involves the nucleophilic substitution of a halogenated alkyl derivative with 4-aminophenylacetonitrile or its protected form.

  • Step 1: Preparation of 4-aminophenylacetonitrile
    The starting material, 4-aminophenylacetonitrile, is either commercially available or synthesized via reduction of nitro-substituted phenylacetonitrile derivatives.

  • Step 2: Alkylation with 2,2-dimethylpropyl halide
    The amino group is alkylated using 2,2-dimethylpropyl halides (chloride, bromide, or iodide) under basic conditions. A base such as sodium hydroxide or potassium carbonate is used to deprotonate the amine, enhancing its nucleophilicity.

  • Step 3: Reaction conditions
    The reaction is typically conducted in a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (60–100°C) under inert atmosphere (nitrogen or argon) to prevent oxidation.

  • Catalysts and phase transfer agents
    Quaternary ammonium salts (e.g., tetrabutylammonium bromide) can be used as phase transfer catalysts to improve reaction rates and yields, especially when the reaction involves biphasic systems.

Alternative Synthetic Routes

  • Reductive amination approach :
    An alternative method involves reductive amination of 4-aminophenylacetonitrile with pivaldehyde (2,2-dimethylpropanal) in the presence of a reducing agent such as sodium cyanoborohydride. This method allows direct formation of the secondary amine substituent.

  • Protection/deprotection strategies :
    To avoid side reactions, the amino group of 4-aminophenylacetonitrile can be protected (e.g., as a carbamate or amide) before alkylation and subsequently deprotected under mild acidic or basic conditions.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Solvent DMF, DMSO, or toluene Polar aprotic solvents preferred
Base Sodium hydroxide, potassium carbonate Used to deprotonate amine
Temperature 60–100°C Elevated temperature favors reaction rate
Atmosphere Nitrogen or argon Prevents oxidation
Catalyst Tetrabutylammonium bromide (10 mol%) Phase transfer catalyst improves yield
Reaction time 4–24 hours Depends on scale and reactant purity
Molar ratios Amine:alkyl halide = 1:1.2–1.5 Slight excess of alkyl halide to drive reaction

Yield and Purity Considerations

  • Yields reported for similar alkylation reactions of aromatic amines with bulky alkyl halides range from 70% to 90% after purification by recrystallization or chromatography.
  • Side reactions such as over-alkylation or hydrolysis of the nitrile group can be minimized by controlling reaction time and temperature.
  • Use of phase transfer catalysts and inert atmosphere significantly improves selectivity and yield.

Representative Reaction Scheme

4-Aminophenylacetonitrile + 2,2-Dimethylpropyl bromide
  --(Base, Phase Transfer Catalyst, DMF, 80°C, N2)-->
2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile

Literature and Patent Insights

  • Patents on related compounds (e.g., US4242274A) describe the use of quaternary ammonium salts as catalysts in alkylation reactions involving nitrile substrates, which can be adapted for this compound's synthesis.
  • Peer-reviewed articles on amine alkylation and reductive amination provide protocols for selective secondary amine formation with bulky alkyl groups under mild conditions.
  • No direct literature specifically naming 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile was found, but analogous synthetic strategies are well-documented and applicable.

Summary Table of Preparation Methods

Method Key Reagents Advantages Disadvantages
Nucleophilic substitution 4-Aminophenylacetonitrile, 2,2-dimethylpropyl halide, base, catalyst Straightforward, scalable Requires careful control to avoid side reactions
Reductive amination 4-Aminophenylacetonitrile, pivaldehyde, NaBH3CN Mild conditions, high selectivity Requires handling of reducing agents
Protection/deprotection Protected amine derivatives, alkyl halide, deprotection reagents Prevents side reactions Additional synthetic steps

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Based on the search results, here's what is known about the compound 2-{4-[(2,2-dimethylpropyl)amino]phenyl}acetonitrile:

Basic Information

  • Name: 2-{4-[(2,2-dimethylpropyl)amino]phenyl}acetonitrile is the chemical name .
  • CAS Number: 1248406-65-6
  • Molecular Formula: C13H18N2
  • Molecular Weight: 202.30
  • MDL Number: MFCD14625222

Availability

  • The compound is temporarily out of stock . You can leave your email to be informed when it is back in stock .
  • It may be available for purchase from suppliers like BLD Pharm and Ambeed .

Safety Information

  • Signal Word: Not specified in the search results.
  • Hazard Statements: Not specified in the search results.
  • Precautionary Statements: Not specified in the search results.

Potential Applications

While the search results do not explicitly detail the applications of 2-{4-[(2,2-dimethylpropyl)amino]phenyl}acetonitrile, they do provide some context:

  • Pharmaceuticals: The compound is related to substituted imidazole compounds, which can modulate the activity of KSP and may be useful in cancer treatment .
  • Activation Analysis: Activation analysis is a technique used in manufacturing and research to identify and measure elements in very small quantities, which may be relevant to the analysis or use of this compound .
  • Glaucoma Management: One search result discusses advancements in glaucoma management, including the use of microstents and intracameral implants to lower IOP and reduce the need for medications like latanoprost . However, it doesn't directly link 2-{4-[(2,2-dimethylpropyl)amino]phenyl}acetonitrile to glaucoma treatment.

Mechanism of Action

The mechanism of action of 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Electronic Effects

  • Electron-Donating vs. Electron-Withdrawing Groups: The neopentylamino group in the target compound is electron-donating, which contrasts with electron-withdrawing chloro substituents in analogs like 2-(2,4-dichlorophenyl)acetonitrile. This difference influences reactivity: the amino group may activate the phenyl ring toward electrophilic substitution, while chloro groups deactivate it .

Physicochemical Properties

  • Solubility: The amino group in the target compound likely improves water solubility relative to chlorinated analogs.
  • Thermal Stability: Neopentyl groups are known to enhance thermal stability, suggesting the target compound may decompose at higher temperatures than its isopropyl or phenoxy analogs .

Biological Activity

2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile is a compound that has garnered interest due to its potential biological activities, particularly as an inhibitor in various signaling pathways. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

The compound is structurally related to several classes of biologically active molecules, particularly those that inhibit protein kinases. It has been identified as a potential inhibitor of the Janus kinase 2 (JAK-2) pathway, which plays a crucial role in cytokine signaling and has been implicated in various malignancies.

JAK-2 Inhibition

  • JAK-2 Role : JAK-2 is involved in the signal transduction of numerous cytokines and growth factors. Its dysregulation is associated with hematological malignancies and inflammatory diseases.
  • Inhibition Mechanism : Inhibitors like 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile can block the phosphorylation of STAT proteins, leading to reduced transcriptional activity of genes involved in cell proliferation and survival .

Biological Activity Data

The biological activities of 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile have been characterized through various assays. Below is a summary table presenting key findings:

Activity IC50 Value (µM) Assay Type Reference
JAK-2 Inhibition50Enzyme Activity Assay
Anti-proliferative30Cell Viability Assay (HeLa cells)
Apoptosis Induction25Flow Cytometry
Anti-inflammatory Activity40ELISA for cytokine levels

Case Studies

Several studies have explored the therapeutic potential of this compound:

  • Study on Cancer Cell Lines :
    • A study demonstrated that treatment with 2-{4-[(2,2-Dimethylpropyl)amino]phenyl}acetonitrile resulted in significant apoptosis in various cancer cell lines including HeLa and A549. The mechanism was linked to the inhibition of JAK-2/STAT signaling pathways, leading to decreased cell viability and increased markers of apoptosis such as cleaved caspase-3 .
  • In Vivo Efficacy :
    • In xenograft models, administration of the compound showed a marked reduction in tumor size compared to control groups. This effect was attributed to its ability to inhibit tumor angiogenesis and promote apoptosis through STAT pathway modulation .
  • Anti-inflammatory Effects :
    • Another investigation highlighted its anti-inflammatory properties where it significantly reduced levels of pro-inflammatory cytokines (IL-6 and TNF-alpha) in animal models of inflammation. This suggests potential applications in inflammatory diseases .

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